2-(4-chlorophenoxy)-N-(2-(2-(p-tolyl)thiazolo[3,2-b][1,2,4]triazol-6-yl)ethyl)acetamide
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Overview
Description
The compound is a complex organic molecule that contains several functional groups, including a chlorophenoxy group, a thiazolo[3,2-b][1,2,4]triazole ring, and an acetamide group . These functional groups suggest that the compound could have interesting chemical properties and potential applications in various fields.
Synthesis Analysis
While the exact synthesis of this compound isn’t available, similar compounds, such as thiazolo[3,2-b][1,2,4]triazoles, have been synthesized using visible-light-mediated catalyst-free reactions . The reaction involves α-bromodiketones, generated in situ by the reaction of NBS and 1,3-diketones, with 3-mercapto[1,2,4]triazoles under aqueous conditions .Scientific Research Applications
Synthesis and Structural Characterization
Compounds related to 2-(4-chlorophenoxy)-N-(2-(2-(p-tolyl)thiazolo[3,2-b][1,2,4]triazol-6-yl)ethyl)acetamide have been synthesized through various chemical reactions, demonstrating the diversity of synthetic routes and the structural versatility of thiazole and triazole derivatives. For instance, Xue et al. (2008) synthesized a novel compound through the reaction of 5-(p-tolyl)-4-amino-1,2,4-triazole-3-thione with 2-(2,4-dichlorophenoxy)acetyl chloride, characterized by single-crystal X-ray diffraction, illustrating the compound's crystal structure and confirming its synthesis (Xue et al., 2008).
Antimicrobial and Antifungal Activities
Several studies have focused on the antimicrobial and antifungal properties of thiazole and triazole derivatives. For example, Turan-Zitouni et al. (2005) synthesized new thiazole derivatives of triazoles and evaluated their antifungal and antibacterial activity, finding some compounds exhibited strong antifungal activity (Turan-Zitouni et al., 2005). This highlights the potential of such compounds in developing new antimicrobial agents.
Anticancer Activity
The anticancer activity of thiazole and triazole derivatives has been a significant area of research. Havrylyuk et al. (2010) performed antitumor screening of several novel 4-thiazolidinones with a benzothiazole moiety, with some compounds revealing anticancer activity on various cancer cell lines, including leukemia, melanoma, lung, colon, and breast cancers (Havrylyuk et al., 2010).
Other Biological Activities
The versatility of these compounds extends beyond antimicrobial and anticancer activities. For instance, synthesis and evaluation studies have explored their potential as antioxidant agents, showcasing the broad spectrum of biological activities associated with these compounds (Hossan, 2020).
Mechanism of Action
Target of Action
The compound belongs to the Thiazolo[3,2-b][1,2,4]triazole system, a class of heterocyclic compounds known for their wide range of biological activities . These compounds exhibit anticancer, anti-inflammatory, antibiotic, antidiabetic, insecticides, antifungal, antioxidant, antihelmintic, or anti-HIV properties
Mode of Action
Compounds in the thiazolo[3,2-b][1,2,4]triazole class are known for their diverse biological activities, suggesting that they may interact with multiple targets and pathways .
Biochemical Pathways
Given the broad range of biological activities exhibited by thiazolo[3,2-b][1,2,4]triazole compounds, it is likely that multiple pathways are affected .
Result of Action
Thiazolo[3,2-b][1,2,4]triazole compounds are known to exhibit a wide range of biological activities, including anticancer, anti-inflammatory, antibiotic, antidiabetic, insecticides, antifungal, antioxidant, antihelmintic, or anti-hiv properties .
Action Environment
The synthesis of thiazolo[3,2-b][1,2,4]triazole compounds has been studied under eco-friendly conditions , suggesting that environmental factors may play a role in the synthesis and possibly the action of these compounds.
Properties
IUPAC Name |
2-(4-chlorophenoxy)-N-[2-[2-(4-methylphenyl)-[1,3]thiazolo[3,2-b][1,2,4]triazol-6-yl]ethyl]acetamide |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C21H19ClN4O2S/c1-14-2-4-15(5-3-14)20-24-21-26(25-20)17(13-29-21)10-11-23-19(27)12-28-18-8-6-16(22)7-9-18/h2-9,13H,10-12H2,1H3,(H,23,27) |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
NILZCNIEKHGTMH-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=CC=C(C=C1)C2=NN3C(=CSC3=N2)CCNC(=O)COC4=CC=C(C=C4)Cl |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C21H19ClN4O2S |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
426.9 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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